molecular formula C9H12N2O4S B056477 3-Pyroglutamylthiazolidine-4-carboxylic acid CAS No. 117241-40-4

3-Pyroglutamylthiazolidine-4-carboxylic acid

Katalognummer: B056477
CAS-Nummer: 117241-40-4
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: UUTKICFRNVKFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyroglutamylthiazolidine-4-carboxylic acid, commonly recognized by its International Nonproprietary Name (INN) Pidotimod, is a synthetic immunomodulatory compound with the chemical formula C₉H₁₂N₂O₄S. It is characterized by a thiazolidine ring substituted at position 3 with a pyroglutamyl group (a cyclic amide derived from L-pyroglutamic acid) and a carboxylic acid moiety at position 4 . The compound’s CAS Registry Number is 121808-62-6, and its UNII identifier is 785363R681. Pidotimod has been extensively studied for its role in enhancing immune responses, particularly in respiratory and urinary tract infections, by modulating cytokine production and lymphocyte activity . Its stereochemistry—specifically the (4R) configuration—is critical for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p53 and MDM2 proteins-interaction-inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of spirooxindoles, which are synthesized through a series of reactions involving cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of these inhibitors involves scaling up the synthetic routes while maintaining the purity and enantioselectivity of the final product. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

The p53 and MDM2 proteins-interaction-inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions are typically the desired inhibitors with specific functional groups that enhance their binding affinity and selectivity for the p53 and MDM2 proteins .

Wissenschaftliche Forschungsanwendungen

3-Pyroglutamylthiazolidine-4-carboxylic acid, a derivative of thiazolidine-4-carboxylic acid, has garnered attention in scientific research due to its diverse applications, particularly in the fields of pharmacology and biochemistry. This compound exhibits a range of biological activities, including immunostimulation, anti-inflammatory effects, and potential antioxidant properties. Below is a detailed exploration of its applications, supported by relevant studies and findings.

Immunostimulatory Effects

This compound has been reported to possess significant immunostimulating properties. Research indicates that derivatives of this compound can enhance immune responses, making them potential candidates for therapeutic applications in immunocompromised conditions. For instance, studies have shown that these compounds can modulate cytokine production and improve the activity of immune cells such as macrophages and lymphocytes .

Anti-inflammatory Properties

The compound is also recognized for its anti-inflammatory effects. It has been demonstrated to inhibit pro-inflammatory cytokines and mediators, which could be beneficial in treating various inflammatory diseases. Experimental models have indicated that this compound derivatives can reduce inflammation in conditions such as arthritis and other autoimmune disorders .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. This property is particularly relevant in neurodegenerative diseases and aging processes, where oxidative stress plays a critical role. Studies suggest that this compound can scavenge free radicals and enhance the body's antioxidant defenses .

Liver Disease Treatment

The compound has been clinically utilized for over two decades in the treatment of liver diseases. Its derivatives have shown effectiveness in alleviating liver toxicity and improving liver function parameters in both animal models and human studies. The combination of this compound with folic acid has been particularly noted for its revitalizing effects on biochemical markers associated with liver health .

Cancer Research

Although initial studies suggested that thiazolidine-4-carboxylic acid could reverse tumor cell transformation, subsequent research has yielded mixed results regarding its efficacy against cancer. While some studies indicate potential anti-cancer properties, further investigations are necessary to confirm these findings and understand the mechanisms involved .

Table: Summary of Research Findings on this compound

Study/SourceApplicationKey Findings
EP0382180A2ImmunostimulantDemonstrated enhancement of immune cell activity and cytokine modulation .
PubMed StudyLiver DiseaseEffective in improving liver function; used clinically for over 20 years .
Djenkolic Acid ResearchAntioxidantExhibited significant antioxidant activity; potential protective effects against oxidative stress .
Cancer StudiesTumor Cell ReversalMixed results on efficacy; further research needed to validate anti-cancer claims .

Wirkmechanismus

The mechanism of action of these inhibitors involves binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the N-terminal domain of MDM2 and the transactivation domain of p53 . The pathways involved are primarily related to the p53 signaling pathway, which regulates various cellular processes such as DNA repair, apoptosis, and senescence .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiazolidine-4-Carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid derivatives share a common heterocyclic core but differ in substituents, which significantly influence their physicochemical properties, applications, and safety profiles. Below is a comparative analysis of 3-Pyroglutamylthiazolidine-4-carboxylic acid with structurally analogous compounds.

Structural and Functional Differences

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Applications/Hazards
This compound 121808-62-6 Pyroglutamyl group (cyclic amide) 244.27 (calculated) Immunomodulator; clinical use in infections
2-(Benzodioxol-5-yl)thiazolidine-4-carboxylic acid 72678-96-7 Benzodioxol (aromatic ether) 253.279 Commercial research chemical; limited safety data
3-Acetylthiazolidine-4-carboxylic acid 5025-82-1 Acetyl group (linear acyl) 177.22 (calculated) Industrial applications; restricted to non-pharmaceutical use

Key Observations:

Substituent Effects: The pyroglutamyl group in Pidotimod enhances stereochemical specificity and likely improves bioavailability compared to the acetyl or benzodioxol substituents. Its cyclic amide structure may promote stability against enzymatic degradation, critical for oral administration . The acetyl group in 3-Acetylthiazolidine-4-carboxylic acid introduces a reactive carbonyl, which may limit its pharmaceutical utility due to instability or toxicity risks .

Applications: Pidotimod is the only compound in this group with well-documented therapeutic applications, supported by clinical trials demonstrating efficacy in immune modulation .

Biologische Aktivität

3-Pyroglutamylthiazolidine-4-carboxylic acid (also known as PGTCA) has garnered attention for its diverse biological activities, particularly in the fields of immunology, oncology, and toxicology. This compound is recognized for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and immunostimulatory properties. Below, we explore the biological activity of PGTCA in detail, supported by research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is a derivative of thiazolidine-4-carboxylic acid and pyroglutamic acid. Its molecular formula is C9H12N2O4SC_9H_{12}N_2O_4S with a molecular weight of approximately 244.27 g/mol. The compound is characterized by the presence of a thiazolidine ring, which plays a crucial role in its biological activity.

The biological effects of PGTCA are mediated through several mechanisms:

  • Antioxidant Activity : PGTCA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Immunomodulation : Research indicates that PGTCA enhances the maturation of dendritic cells and increases the expression of toll-like receptors (TLRs), which are vital for initiating immune responses. This effect leads to a greater differentiation of naïve T-cells into Th1 cells, enhancing the immune response against pathogens .
  • Anti-inflammatory Effects : PGTCA inhibits tumor necrosis factor-alpha (TNF-α) induced signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway. This inhibition reduces inflammation and may alleviate conditions associated with chronic inflammatory diseases .

1. Hepatoprotection

A significant study demonstrated that PGTCA protects against paracetamol-induced liver damage in rat models. The compound was administered at various doses (1, 10, or 50 mg/kg) prior to paracetamol exposure. Results showed a marked decrease in liver impairment and mortality rates compared to control groups . The histopathological examination confirmed reduced necrosis and improved liver function markers.

2. Radioprotection

In another experimental setup, PGTCA was evaluated for its radioprotective effects on mice exposed to ionizing radiation. Mice treated with PGTCA exhibited significantly lower mortality rates and enhanced survival compared to untreated controls. The compound's ability to mitigate radiation-induced oxidative stress was highlighted as a key factor in its protective mechanism .

Pharmacokinetics

The pharmacokinetic profile of PGTCA suggests rapid absorption and distribution within biological systems. Its interaction with proteins containing N-terminal cysteine through thiazolidine formation facilitates efficient bioavailability and enhances its therapeutic potential . The compound's stability under physiological conditions further supports its application in clinical settings.

Research Findings Summary Table

Study FocusKey FindingsReference
HepatoprotectionReduced liver damage from paracetamol exposure
ImmunomodulationIncreased TLR expression; enhanced Th1 differentiation
RadioprotectionLower mortality rates in irradiated mice
Antioxidant ActivityScavenging of free radicals

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations in 3-Pyroglutamylthiazolidine-4-carboxylic acid?

  • Methodological Answer : The compound combines a pyroglutamate (5-oxopyrrolidine-2-carboxylic acid) moiety with a thiazolidine-4-carboxylic acid group. Stereochemistry is critical due to the presence of chiral centers in both components. For structural confirmation, use X-ray crystallography or advanced NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to resolve stereochemical ambiguities. Reference standards for comparison are essential, as misassignment can lead to erroneous biological activity interpretations .

Q. What synthetic routes are available for this compound?

  • Methodological Answer : Synthesis typically involves condensation of pyroglutamic acid derivatives with thiazolidine precursors. For example:

  • Step 1 : Activate the pyroglutamate carbonyl group using carbodiimides (e.g., DCC) or HATU.
  • Step 2 : Couple with a thiazolidine-4-carboxylic acid scaffold under inert conditions.
  • Step 3 : Purify via reverse-phase HPLC to isolate enantiomerically pure forms. Solvent choice (e.g., DMF or acetonitrile) impacts yield and stereoselectivity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • FT-IR : Confirm carbonyl stretches (amide C=O at ~1650 cm1^{-1}, carboxylic acid C=O at ~1700 cm1^{-1}).
  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify protons adjacent to sulfur in the thiazolidine ring (~δ 3.5–4.5 ppm) and pyroglutamate α-protons (~δ 4.0–4.3 ppm).
  • HPLC-MS : Employ C18 columns with a trifluoroacetic acid (TFA)/water-acetonitrile gradient for purity analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., hypoglycemic vs. immunomodulatory activity)?

  • Methodological Answer :

  • Experimental Design : Conduct dose-response studies in standardized models (e.g., murine diabetes models for hypoglycemic activity vs. lymphocyte proliferation assays for immunomodulation).
  • Data Analysis : Use multivariate statistics to isolate variables (e.g., stereochemistry, solubility) affecting activity. Cross-validate results with isotopic labeling (e.g., 14C^{14}\text{C}-labeled compound) to track metabolic pathways.

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary stereochemical control via Evans’ oxazolidinones or Oppolzer’s sultams.
  • Catalytic Asymmetric Synthesis : Use palladium or copper catalysts with chiral ligands (e.g., BINAP) for enantioselective coupling.
  • Crystallization-Induced Diastereomer Resolution : Separate diastereomers using chiral resolving agents (e.g., L-proline derivatives) .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Perform affinity chromatography with immobilized this compound to isolate binding proteins, followed by LC-MS/MS identification.
  • Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to confirm involvement of suspected targets (e.g., PPAR-γ for hypoglycemic effects).
  • In Vivo Validation : Employ fluorescent or biotinylated derivatives for tissue distribution studies in animal models .

Eigenschaften

IUPAC Name

3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861268
Record name 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117241-40-4
Record name Pidotimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Pyroglutamic acid
3-Pyroglutamylthiazolidine-4-carboxylic acid
3-Pyroglutamylthiazolidine-4-carboxylic acid
3-Pyroglutamylthiazolidine-4-carboxylic acid
3-Pyroglutamylthiazolidine-4-carboxylic acid
3-Pyroglutamylthiazolidine-4-carboxylic acid
Reactant of Route 6
3-Pyroglutamylthiazolidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.